molecular formula C31H26ClN3O3 B10819265 APJ receptor agonist 1

APJ receptor agonist 1

Cat. No.: B10819265
M. Wt: 524.0 g/mol
InChI Key: KCWRZNXFHSFVKD-RUZDIDTESA-N
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Description

Compound 15a is a synthetic organic molecule known for its role as an agonist of the apelin receptor . It exhibits similar in vitro potency to the endogenous agonist apelin-13 and binds to the orthosteric site of the receptor. This compound was designed by Bristol-Myers Squibb Research and Development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 15a involves multiple steps, including the formation of benzimidazole and chlorophenyl intermediates, followed by their coupling with benzoic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of compound 15a follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Compound 15a undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Compound 15a has a wide range of scientific research applications, including:

Mechanism of Action

Compound 15a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates downstream signaling pathways, leading to various cellular responses. The molecular targets include the apelin receptor and associated signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 15a is unique due to its specific binding affinity and selectivity for the apelin receptor. Unlike other similar compounds, it has been designed to address issues around selectivity and toxicity, although further optimization is needed to reduce hepatic toxicity observed in vivo .

Properties

Molecular Formula

C31H26ClN3O3

Molecular Weight

524.0 g/mol

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid

InChI

InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1

InChI Key

KCWRZNXFHSFVKD-RUZDIDTESA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O

Origin of Product

United States

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